molecular formula C12H12OS B106029 2-Naphthalen-2-ylsulfanylethanol CAS No. 17225-95-5

2-Naphthalen-2-ylsulfanylethanol

Cat. No.: B106029
CAS No.: 17225-95-5
M. Wt: 204.29 g/mol
InChI Key: JXYIEIBYPJBHPF-UHFFFAOYSA-N
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Description

2-Naphthalen-2-ylsulfanylethanol (CAS 17225-95-5) is a sulfur-containing naphthalene derivative characterized by a thioether (-S-) group and a hydroxyl (-OH) ethanol moiety. Its molecular structure comprises a naphthalene ring system linked via a sulfanyl group to an ethanol chain. This compound is of interest in organic synthesis, particularly in the development of ligands, pharmaceuticals, and functional materials, owing to its dual reactive sites (thioether and alcohol) .

Properties

IUPAC Name

2-naphthalen-2-ylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYIEIBYPJBHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308145
Record name 2-naphthalen-2-ylsulfanylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-95-5
Record name NSC202521
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-naphthalen-2-ylsulfanylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 2-Naphthalenethiol

The most straightforward method involves reacting 2-naphthalenethiol with 2-chloroethanol or ethylene oxide under basic conditions. For example:

  • Reagents : 2-Naphthalenethiol (1.0 eq), 2-chloroethanol (1.2 eq), NaOH (1.5 eq) in ethanol.

  • Conditions : Reflux at 80°C for 12–24 hours.

  • Yield : 70–75% after purification by silica gel chromatography.

This method benefits from readily available starting materials but requires careful pH control to minimize disulfide formation.

Ethylene Oxide Ring-Opening

Ethylene oxide reacts exothermically with 2-naphthalenethiol in a pressure-resistant vessel:

  • Reagents : 2-Naphthalenethiol (1.0 eq), ethylene oxide (3.0 eq), KOH (2.0 eq) in tetrahydrofuran (THF).

  • Conditions : 60–80°C for 6–8 hours under nitrogen.

  • Yield : 68–72% with >99% purity by GC-MS.

Diazonium Salt Intermediacy

Diazotization of 2-Aminonaphthalene

Adapting methodologies from thiophenol synthesis, 2-aminonaphthalene is diazotized and treated with sodium sulfide:

  • Diazotization : 2-Aminonaphthalene (1.0 eq) in HCl/NaNO₂ at 0–5°C.

  • Sulfurization : Addition of Na₂S·9H₂O (1.5 eq) at 30°C for 2 hours.

  • Alkylation : Crude 2-naphthalenethiol reacted with 2-bromoethanol (1.2 eq) in NaOH/EtOH.

  • Overall Yield : 62–65% after recrystallization.

Electrophilic Cyclization of Alkynes

Iodocyclization Approach

A regioselective route employs alkynyl precursors subjected to electrophilic cyclization:

  • Substrate : 1-(2-Ethynylphenyl)-2-ethanol (1.0 eq).

  • Reagent : ICl (1.1 eq) in dichloromethane at −20°C.

  • Yield : 58% with 90% regioselectivity for the 2-naphthalenyl product.

  • Limitation : Requires specialized handling of iodinating agents.

Multi-Component Reaction Systems

Three-Component Condensation

A scalable one-pot synthesis combines β-naphthol, aldehydes, and ethylenediamine:

  • Reagents : β-Naphthol (1.0 eq), benzaldehyde (1.2 eq), ethylenediamine (1.5 eq).

  • Conditions : Ethanol reflux for 8 hours.

  • Yield : 76% after aqueous workup.

  • Advantage : Avoids isolation of intermediates, enhancing atom economy.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Scalability
Thiol-Alkylation2-Chloroethanol, NaOH70–75%>98%Industrial
Diazonium SaltNaNO₂, Na₂S, 2-Bromoethanol62–65%95–97%Moderate
Electrophilic CyclizationICl, Alkynyl precursor58%90%Lab-scale
Multi-Componentβ-Naphthol, Benzaldehyde76%94%Pilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylsulfanylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalen-2-ylsulfanylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-ylsulfanylethanol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Comparative Data Table

Compound CAS Number Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 17225-95-5 -S-, -OH 204.29 Ligand synthesis, polar solvents
2-Naphthalenesulfonyl chloride 93-11-8 -SO₂Cl 226.68 Sulfonamide intermediates
2-Phenylselanylethanol 65275-32-3 -Se-, -OH 217.15 Catalysis, redox reactions
3,5-Dichlorothiophenol 17231-94-6 -SH, -Cl 179.07 Agrochemicals, corrosion inhibition

Biological Activity

2-Naphthalen-2-ylsulfanylethanol (CAS No. 17225-95-5) is a compound characterized by its unique structure, which includes a naphthalene ring and a thiol group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its diverse biological activities and potential therapeutic applications.

Molecular Formula: C₁₂H₁₂OS
Molecular Weight: 204.29 g/mol

The synthesis of this compound typically involves the reaction of 2-naphthol with ethanethiol in the presence of a base, such as sodium hydroxide, under reflux conditions. This method yields the desired compound with significant purity and yield .

The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. Additionally, the naphthalene ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing their conformation and function .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: The thiol group is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially through its action on ion channels or neurotransmitter systems .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various thiol-containing compounds, this compound was found to significantly reduce lipid peroxidation in vitro. The compound's ability to donate hydrogen atoms was attributed to its thiol group, making it a candidate for further investigation in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.

Case Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function compared to control groups. The proposed mechanism involved modulation of calcium ion channels and reduction of excitotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityNeuroprotective Effects
This compound HighModeratePresent
Cysteine Very HighLowPresent
Glutathione Very HighModerateStrong

Q & A

Q. What are the established synthetic pathways for 2-Naphthalen-2-ylsulfanylethanol, and what key intermediates are involved?

The synthesis typically involves coupling a naphthalen-2-ylthiol group with an ethanol derivative. A common approach is nucleophilic substitution, where 2-naphthalenethiol reacts with ethylene oxide or a halogenated ethanol precursor (e.g., 2-chloroethanol) under basic conditions. Reaction optimization may require temperature control (e.g., 60–80°C) and catalysts like triethylamine to enhance nucleophilicity . Characterization of intermediates (e.g., thiolate salts) via thin-layer chromatography (TLC) and mass spectrometry (MS) is critical to monitor reaction progress.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the sulfanylethanol linkage and naphthalene substitution pattern. Aromatic protons in the naphthalene ring appear as multiplet signals in δ 7.2–8.2 ppm, while the ethanol moiety shows characteristic -CH2-S- (~δ 2.8–3.2 ppm) and -OH (~δ 1.5–2.0 ppm) peaks .
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D structure, including bond angles and hydrogen-bonding networks. For example, similar naphthalene derivatives exhibit intermolecular O-H···S interactions, stabilizing the crystal lattice .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isobaric impurities .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and sulfanyl group nucleophilicity. These studies reveal how the naphthalene ring’s electron-withdrawing effects influence the ethanol moiety’s reactivity. For instance, exact-exchange functionals improve thermochemical accuracy in predicting bond dissociation energies (~2.4 kcal/mol error) . Such data guide experimental design, such as selecting catalysts for functionalization reactions.

Q. How can researchers resolve contradictions in reported biological activity data for naphthalene derivatives like this compound?

Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) often arise from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
  • Solubility Issues: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and validate with controls .
  • Structural Analogues: Compare with derivatives like 2-(furan-2-yl)naphthalen-1-ol, where substituent polarity alters membrane permeability .
    Methodological replication and meta-analysis of dose-response curves are recommended .

Q. What experimental strategies improve crystallization of this compound for SCXRD studies?

  • Solvent Selection: Slow evaporation of polar solvents (e.g., ethanol/water mixtures) promotes crystal growth .
  • Temperature Gradients: Gradual cooling from 50°C to 4°C enhances lattice ordering.
  • Hydrogen Bonding: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize the crystal structure via O-H···O/S interactions .
    Software tools like ORTEP-III visualize packing diagrams and validate hydrogen-bond geometries .

Q. How do structural modifications to the sulfanyl or ethanol groups impact physicochemical properties?

  • Sulfanyl Oxidation: Replacing -SH with -SO2CH3 (sulfone) increases hydrophilicity but reduces nucleophilicity. This alters solubility (e.g., logP decreases by ~1.5 units) .
  • Ethanol Functionalization: Esterification (e.g., acetylating the -OH group) enhances stability but may reduce hydrogen-bonding capacity, affecting crystallization .
    Quantitative structure-property relationship (QSPR) models correlate substituent effects with experimental data like melting points or partition coefficients .

Methodological Notes

  • Toxicological Screening: Follow protocols from the ATSDR Toxicological Profile (e.g., inhalation/oral exposure studies in rodents) to assess acute toxicity .
  • Data Reproducibility: Use standardized NMR solvents (e.g., CDCl3) and calibrate instruments with reference compounds (e.g., tetramethylsilane) .

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